Naftifine

Overview

Description

Naftifine is a synthetic, broad-spectrum antifungal agent belonging to the allylamine class. It is primarily used for the topical treatment of fungal infections such as tinea pedis, tinea cruris, and tinea corporis, which are caused by organisms like Trichophyton rubrum, Trichophyton mentagrophytes, Trichophyton tonsurans, and Epidermophyton floccosum . This compound was first developed at the Sandoz Research Institute in Vienna, Austria .

Mechanism of Action

Target of Action

Naftifine, an antifungal agent, primarily targets a broad spectrum of organisms including Trichophyton rubrum , Trichophyton mentagrophytes , Trichophyton tonsurans , Epidermophyton floccosum , and Microsporum canis , Microsporum audouini , and Microsporum gypseum . These organisms are responsible for various fungal infections such as tinea pedis, tinea cruris, and tinea corporis .

Mode of Action

This compound interferes with sterol biosynthesis by inhibiting the enzyme squalene 2,3-epoxidase . This inhibition results in decreased amounts of sterols, especially ergosterol , and a corresponding accumulation of squalene in the cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting the enzyme squalene 2,3-epoxidase, this compound disrupts the conversion of squalene to 2,3-oxidosqualene, leading to a shortage of ergosterol required for the formation of fungal cell membranes . This results in an accumulation of squalene, which can lead to damage of the fungal cell membranes .

Pharmacokinetics

This compound is almost completely metabolized in the human body, with a half-life of approximately 2-3 days .

Result of Action

The inhibition of squalene 2,3-epoxidase by this compound leads to a decrease in the synthesis of ergosterol, the primary sterol within the fungal membrane . This results in an increased accumulation of squalene in the cells . The shortage of ergosterol disrupts the formation of fungal cell membranes, leading to the death of the fungal cells .

Biochemical Analysis

Biochemical Properties

Naftifine plays a crucial role in biochemical reactions by inhibiting the enzyme squalene 2,3-epoxidase. This enzyme is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting squalene 2,3-epoxidase, this compound disrupts the production of ergosterol, leading to an accumulation of squalene within the fungal cells. This disruption compromises the integrity of the fungal cell membrane, ultimately resulting in cell death . This compound interacts with various biomolecules, including enzymes and proteins involved in sterol biosynthesis, highlighting its targeted biochemical action.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In fungal cells, this compound’s inhibition of squalene 2,3-epoxidase leads to a depletion of ergosterol and an accumulation of squalene, which disrupts cell membrane integrity and function . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to fungal cell death. This compound’s selective action on fungal cells minimizes its impact on human cells, making it an effective and safe antifungal agent for topical use.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and inhibition of the enzyme squalene 2,3-epoxidase. This inhibition prevents the conversion of squalene to squalene epoxide, a precursor in the ergosterol biosynthesis pathway . The resulting accumulation of squalene and depletion of ergosterol disrupts the fungal cell membrane, leading to increased membrane permeability and cell death. This compound’s selective inhibition of fungal squalene 2,3-epoxidase ensures its targeted action against fungal cells while sparing human cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and sustained antifungal activity over extended periods . Studies have shown that this compound maintains its efficacy in inhibiting fungal growth and disrupting cell membranes over time, with minimal degradation. Long-term exposure to this compound in in vitro and in vivo studies has shown consistent antifungal effects, with no significant loss of potency or development of resistance.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits fungal growth and eradicates infections without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including skin irritation and systemic toxicity. Studies have identified threshold doses beyond which this compound’s adverse effects outweigh its therapeutic benefits, emphasizing the importance of appropriate dosing in clinical use.

Metabolic Pathways

This compound is involved in metabolic pathways related to sterol biosynthesis. By inhibiting squalene 2,3-epoxidase, this compound disrupts the conversion of squalene to squalene epoxide, leading to an accumulation of squalene and a depletion of ergosterol . This disruption affects the overall metabolic flux within fungal cells, altering metabolite levels and compromising cell viability. This compound’s targeted action on the sterol biosynthesis pathway underscores its efficacy as an antifungal agent.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interaction with transport proteins . Once applied topically, this compound penetrates the stratum corneum and reaches the site of infection. Its lipophilic nature facilitates its accumulation in the lipid-rich environment of fungal cell membranes, enhancing its antifungal activity. This compound’s distribution within tissues ensures its localized action, minimizing systemic exposure and potential side effects.

Subcellular Localization

This compound’s subcellular localization is primarily within the fungal cell membrane, where it exerts its antifungal effects . The compound’s lipophilic properties enable it to integrate into the lipid bilayer of the cell membrane, disrupting its structure and function. This compound’s selective targeting of fungal cell membranes ensures its efficacy in eradicating fungal infections while minimizing its impact on human cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naftifine hydrochloride can be synthesized using N-methyl-1-naphthyl methylamine hydrochloride as a starting material. The synthesis involves a condensation reaction in the presence of an organic ether solvent, alkali metal carbonate, and a catalyst. The reaction is carried out at a suitable temperature to produce crude this compound hydrochloride, which is then purified through recrystallization . Another method involves the use of 1-naphthoic acid as a starting material, which reacts with methylamine in the presence of sulfoxide chloride (SOCl2) to form this compound hydrochloride .

Industrial Production Methods

Industrial production of this compound hydrochloride follows similar synthetic routes but is optimized for higher yield, lower cost, and suitability for large-scale production. The process involves direct participation of N-methyl-1-naphthyl methylamine hydrochloride in the reaction without the need for alkalization free purification, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Naftifine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified antifungal properties. These derivatives are often studied for their enhanced efficacy and reduced side effects .

Scientific Research Applications

Naftifine has several scientific research applications, including:

Chemistry: Used as a model compound in the study of allylamine antifungals and their synthesis.

Biology: Investigated for its effects on fungal cell membranes and sterol biosynthesis.

Medicine: Widely used in the treatment of dermatophytic infections and studied for its potential in treating other fungal infections.

Industry: Employed in the formulation of topical antifungal creams and gels

Comparison with Similar Compounds

Similar Compounds

Terbinafine: Another allylamine antifungal with a similar mechanism of action.

Butenafine: A benzylamine antifungal with a broader spectrum of activity.

Tolnaftate: A thiocarbamate antifungal used for similar indications.

Uniqueness of Naftifine

This compound is unique due to its triple action: antifungal, antibacterial, and anti-inflammatory properties. It shows fungicidal activity against dermatophytes and molds, and fungistatic activity against yeasts . Additionally, this compound’s ability to inhibit squalene 2,3-epoxidase makes it highly effective in disrupting fungal cell membranes .

Biological Activity

Naftifine is an allylamine antifungal agent primarily used for the treatment of superficial fungal infections, particularly dermatophytosis. Its biological activity is characterized by potent fungicidal properties against a range of dermatophytes, with a unique mechanism of action that differentiates it from other antifungal agents. This article will explore the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound exerts its antifungal effects primarily through the inhibition of squalene epoxidase, an enzyme crucial for sterol biosynthesis in fungi. By blocking this enzyme, this compound leads to a decrease in ergosterol levels and an accumulation of squalene within fungal cells, which is toxic to fungi . This mechanism results in both fungistatic and fungicidal effects, depending on the concentration used.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics regarding its absorption, distribution, metabolism, and elimination:

- Absorption : Following topical application, approximately 4.2% of this compound is absorbed through the skin .

- Half-life : The half-life of this compound is approximately 2 to 3 days after topical administration .

- Elimination : this compound and its metabolites are primarily excreted via urine and feces .

Antifungal Activity

This compound has demonstrated robust antifungal activity against various dermatophytes. The minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) against clinical strains have been extensively studied:

| Fungal Strain | MIC Range (μg/ml) | MFC Range (μg/ml) |

|---|---|---|

| Trichophyton rubrum | 0.03 - 0.12 | 0.06 - 0.25 |

| Trichophyton mentagrophytes | 0.03 - 0.12 | 0.06 - 0.25 |

| Epidermophyton floccosum | 0.03 - 0.12 | 0.06 - 0.25 |

| Microsporum canis | 0.03 - 0.12 | 0.06 - 0.25 |

These values indicate that this compound is effective at low concentrations and maintains its efficacy even after repeated exposure without developing resistance .

Clinical Efficacy

Clinical studies have confirmed the effectiveness of this compound in treating dermatophytoses:

- A phase III randomized controlled trial involving 268 patients with dermatophytosis demonstrated that topical this compound (2% w/w) was effective and safe compared to terbinafine (1% w/w). The primary endpoint was clinical cure at the end of treatment, with secondary endpoints including mycological cure and post-treatment relapse rates .

- Results showed that 94.07% of patients in the this compound group achieved composite cures compared to 87.97% in the terbinafine group .

Safety Profile

This compound has a favorable safety profile with mild adverse effects reported in clinical trials:

- In a long-term study on minipigs, no significant treatment-related histopathology findings were observed despite some changes in organ weights at high doses .

- The most common side effects reported include local irritation and allergic reactions at the application site, which typically resolve quickly .

Case Studies

- Case Study on Tinea Cruris : A patient with recurrent tinea cruris was treated with daily applications of this compound cream for two weeks, resulting in complete resolution of symptoms and negative fungal cultures post-treatment.

- Case Study on Tinea Pedis : A randomized trial showed that patients treated with this compound had a significantly lower recurrence rate of tinea pedis compared to those treated with placebo over a six-month follow-up period.

Properties

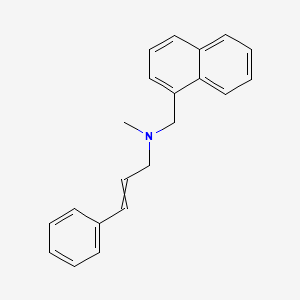

IUPAC Name |

(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20/h2-15H,16-17H2,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGNYLLQHRPOBR-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048545 | |

| Record name | Naftifine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65472-88-0 | |

| Record name | Naftifine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65472-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naftifine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065472880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naftifine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFTIFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FB1TON47A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of naftifine?

A: this compound is an allylamine antifungal drug that acts by inhibiting the enzyme squalene epoxidase in fungal cells. [, , , , ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. [, , ] Inhibition of squalene epoxidase leads to a depletion of ergosterol and an accumulation of squalene, disrupting membrane integrity and ultimately causing fungal cell death. [, , , , ]

Q2: Does this compound have any other effects besides its antifungal activity?

A: Yes, in addition to its fungicidal action, this compound also exhibits anti-inflammatory properties. [, , ] Studies have shown that this compound can reduce superoxide production and inhibit polymorphonuclear leukocyte chemotaxis and endothelial adhesion. [, ] These anti-inflammatory effects contribute to the overall therapeutic benefit of this compound in treating fungal skin infections. [, , ]

Q3: How quickly does this compound exert its antifungal effects?

A: this compound demonstrates a rapid onset of action, with studies showing inhibition of sterol synthesis in Candida albicans within 10 minutes of exposure. [] This rapid fungicidal activity contributes to its clinical efficacy and may explain its effectiveness in shorter treatment durations compared to some other antifungals. [, ]

Q4: What is the chemical structure of this compound?

A: this compound is an allylamine derivative with the chemical name (E)-N-methyl-N-(1-naphthylmethyl)-3-phenylprop-2-en-1-amine. [] It is often used in its hydrochloride salt form for pharmaceutical formulations.

Q5: What is the molecular formula and weight of this compound hydrochloride?

A5: The molecular formula of this compound hydrochloride is C21H21N • HCl, and its molecular weight is 323.85 g/mol.

Q6: What is the stability of this compound in different formulations?

A: this compound's stability can be influenced by formulation factors. Studies have explored its incorporation into various delivery systems, including creams, gels, liniments, and nanoemulsions, to optimize stability and efficacy. [, , , , ] Research has focused on identifying compatible excipients and optimizing formulation parameters to ensure product stability over time. [, , , , ]

Q7: What types of fungal infections can this compound treat?

A: this compound is primarily effective against dermatophytes, the fungi responsible for conditions like athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis). [, , , , , , , , ] Clinical studies have demonstrated the efficacy of this compound cream and gel in treating these infections, showing high cure rates and significant improvement in symptoms. [, , , , , , , ]

Q8: How does the efficacy of this compound compare to other antifungal agents?

A: this compound has shown comparable or superior efficacy to other antifungal agents, such as clotrimazole, econazole, bifonazole, miconazole, and tioconazole, in treating various dermatophytoses. [, , , , ] Notably, its rapid fungicidal action and potential for sustained clearance have been highlighted as advantages. [, ]

Q9: How does this compound penetrate the skin to reach the site of infection?

A: this compound's lipophilic nature allows it to effectively penetrate the stratum corneum, the outermost layer of the skin. [, ] Studies utilizing in vitro and in vivo models have demonstrated its ability to achieve clinically relevant concentrations in the skin, explaining its efficacy in treating superficial fungal infections. [, , , ]

Q10: Is there evidence of resistance development to this compound?

A: While the development of resistance to antifungal agents is a concern, studies have shown no increase in minimum inhibitory concentrations (MICs) for Trichophyton rubrum strains after repeated exposure to this compound. [] This suggests a low potential for resistance development with this compound, which is a positive attribute for its long-term use.

Q11: What is the safety profile of this compound?

A: this compound is generally well-tolerated, with minimal systemic absorption after topical application. [, ] Clinical trials have reported few adverse effects, with the most common being mild and transient reactions at the application site, such as burning, stinging, or itching. [, , , , ]

Q12: How is this compound metabolized in the body?

A: After either oral or topical administration, this compound undergoes extensive metabolism, primarily in the liver. [] The major metabolic pathways involve N-dealkylation, oxidation, reduction, and conjugation. [] These processes lead to the formation of various metabolites, none of which possess significant antifungal activity. []

Q13: How is this compound excreted from the body?

A: Following metabolism, this compound and its metabolites are primarily excreted in the urine and bile. [] Studies in animals have shown that a majority of the administered dose is recovered in the excreta within a few days, indicating efficient elimination from the body. []

Q14: What strategies are being explored to enhance the delivery of this compound?

A: Researchers are actively investigating novel drug delivery systems to improve this compound's penetration into the skin and target specific areas of infection. [, , , ] These include:

- Microemulsions: These nano-sized carriers have shown promise in enhancing skin permeation of this compound compared to conventional formulations. [, ]

- Nanoemulsions: Studies have explored clove oil-loaded nanoemulsions containing this compound, aiming to combine their antifungal and anti-inflammatory properties for enhanced therapeutic effects. []

- Electrospun Nanofibers: this compound-loaded poly(vinyl alcohol)/sodium alginate nanofibrous mats have been developed, offering controlled drug release and potential for topical application. []

Q15: What analytical techniques are used to quantify this compound in biological samples?

A: High-performance liquid chromatography (HPLC) with UV detection is commonly employed to measure this compound concentrations in plasma. [] For the analysis of this compound metabolites in urine, gas chromatography (GC) with flame ionization detection, often after derivatization, is a preferred method. [] These techniques allow for sensitive and specific quantification of the drug and its metabolites in biological matrices.

Q16: What are potential future research directions for this compound?

A16: Ongoing research continues to explore and optimize this compound's therapeutic potential. Key areas of focus include:

- Combination therapies: Investigating the synergistic effects of this compound with other antifungals or anti-inflammatory agents for enhanced efficacy and reduced treatment duration. []

- Novel delivery systems: Developing and refining targeted delivery systems, such as nanoparticles or liposomes, to improve drug penetration and reduce side effects. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.